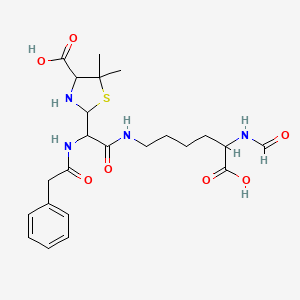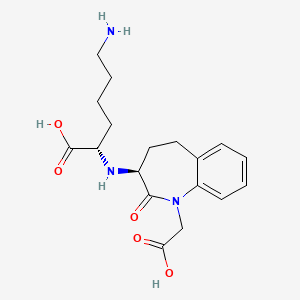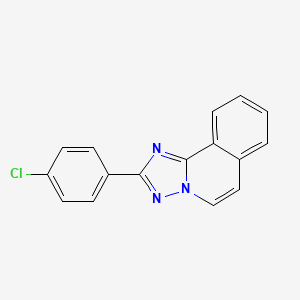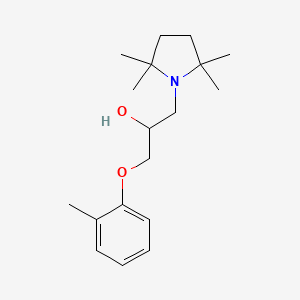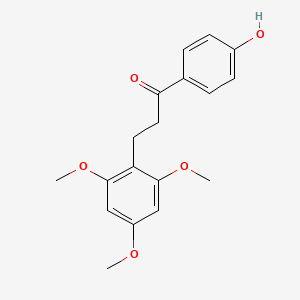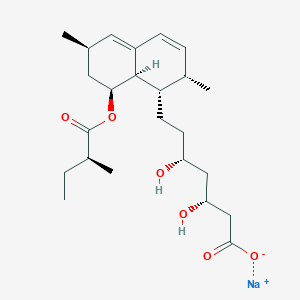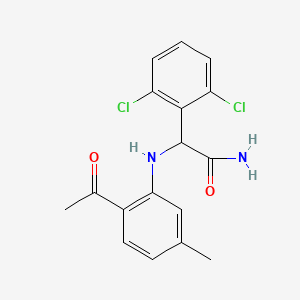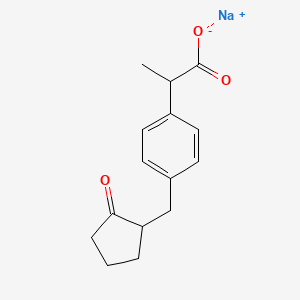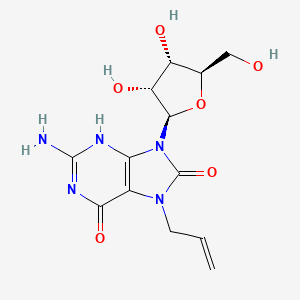
Liensinin
Übersicht
Beschreibung
Liensinine is a bisbenzylisoquinoline alkaloid primarily found in the seeds of the lotus plant (Nelumbo nucifera). This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Wissenschaftliche Forschungsanwendungen
Liensinin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um Bisbenzylisoquinolin-Alkaloide und ihre Derivate zu untersuchen.
Biologie: Untersucht wegen seiner Rolle in zellulären Prozessen wie Autophagie und Apoptose.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung von Erkrankungen wie akutem Lungenversagen, Krebs und neurodegenerativen Erkrankungen untersucht
5. Wirkmechanismus
This compound übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus:
Entzündungshemmend: Hemmt die Aktivierung des NF-κB-Signalwegs durch Modifizierung der Src/TRAF6/TAK1-Achse.
Krebshemmend: Induziert Apoptose in Krebszellen durch die Erzeugung reaktiver Sauerstoffspezies (ROS) und die Hemmung der Autophagie.
Neuroprotektiv: Schützt vor Ischämie-Reperfusion-induzierten Hirnschäden durch Hemmung der Autophagie über den PI3K/Akt-Signalweg.
Wirkmechanismus
Liensinine exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the activation of the NF-κB signaling pathway by modifying the Src/TRAF6/TAK1 axis.
Anti-cancer: Induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting autophagy.
Neuroprotective: Protects against ischemia-reperfusion-induced brain injury by inhibiting autophagy via the PI3K/Akt signaling pathway.
Safety and Hazards
While specific safety and hazards related to Liensinine are not detailed in the retrieved papers, it is generally advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Liensinine plays a significant role in biochemical reactions, particularly in the inhibition of inflammatory pathways. It interacts with several enzymes and proteins, including tumor necrosis factor α (TNF-α) and interleukin 1β (IL-1β). These interactions result in the suppression of inflammatory responses by reducing the levels of pro-inflammatory cytokines . Additionally, liensinine has been shown to increase the activity of superoxide dismutase (SOD) and glutathione (GSH), which are crucial for mitigating oxidative stress .
Cellular Effects
Liensinine exerts various effects on different cell types and cellular processes. In human tenon capsule fibroblast cells, liensinine suppresses transforming growth factor β1 (TGF-β1)-induced proliferation and migration . It also inhibits the autophagy signaling pathway and reduces p38 phosphorylation in these cells . Furthermore, liensinine has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and anti-cancer properties .
Molecular Mechanism
At the molecular level, liensinine exerts its effects through several mechanisms. It binds to and inhibits the activity of specific enzymes, such as TNF-α and IL-1β, thereby reducing the production of pro-inflammatory cytokines . Liensinine also modulates gene expression by downregulating the mitogen-activated protein kinase 7 (MAP3K7) gene, which plays a crucial role in cell proliferation and migration . Additionally, liensinine’s ability to increase the activity of antioxidant enzymes like SOD and GSH helps protect cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of liensinine have been observed to change over time. Liensinine is relatively stable and does not degrade quickly, allowing for sustained effects on cellular function . Long-term studies have shown that liensinine can maintain its anti-inflammatory and anti-cancer properties over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of liensinine vary with different dosages in animal models. At lower doses, liensinine has been shown to effectively reduce inflammation and oxidative stress without causing significant adverse effects . At higher doses, liensinine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Liensinine is involved in several metabolic pathways, including those related to inflammation and oxidative stress. It interacts with enzymes such as TNF-α and IL-1β, which are key regulators of inflammatory responses . Liensinine also affects metabolic flux by increasing the activity of antioxidant enzymes like SOD and GSH, thereby reducing the levels of reactive oxygen species (ROS) and mitigating oxidative damage .
Transport and Distribution
Within cells and tissues, liensinine is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . Liensinine’s distribution within tissues is influenced by its affinity for certain cellular compartments, allowing it to accumulate in areas where it can exert its therapeutic effects .
Subcellular Localization
Liensinine’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows liensinine to interact with its target enzymes and proteins effectively, enhancing its therapeutic potential .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Liensinin kann durch verschiedene chemische Wege synthetisiert werden. Ein häufiges Verfahren umfasst die Extraktion aus dem Kern von Lotus-Samen unter Verwendung der Gegenstromchromatographie. Das Lösungsmittelgemisch für die Trennung kann Kombinationen aus n-Alkanen, Halogenwasserstoffen, Fettalkohole, Fettaldehyde, Fettsäureestern, Ethern und Wasser umfassen .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird die Extraktion von this compound aus Lotussamen für die Großproduktion optimiert. Der Prozess gewährleistet eine hohe Reinheit (über 95%) und hohe Rückgewinnungsraten, was ihn für verschiedene Anwendungen geeignet macht .
Analyse Chemischer Reaktionen
Reaktionstypen: Liensinin durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound modifizieren, um reduzierte Formen mit unterschiedlichen pharmakologischen Eigenschaften zu erzeugen.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Liensininmolekül einführen und so seine Aktivität und Löslichkeit verändern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Verschiedene Reagenzien, einschließlich Halogene und Alkylierungsmittel, werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu dehydrierten Formen führen kann .
Vergleich Mit ähnlichen Verbindungen
Liensinin wird häufig mit anderen Bisbenzylisoquinolin-Alkaloiden wie folgenden verglichen:
Isothis compound: Ähnlich in der Struktur, unterscheidet sich jedoch in seinen spezifischen pharmakologischen Wirkungen.
Einzigartigkeit: Die einzigartige Kombination von entzündungshemmenden, krebshemmenden und neuroprotektiven Wirkungen von this compound, zusammen mit seiner Fähigkeit, mehrere Signalwege zu modulieren, unterscheidet es von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUCMLUTCAKSOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Liensinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2586-96-1 | |
| Record name | Liensinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95 - 99 °C | |
| Record name | Liensinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



